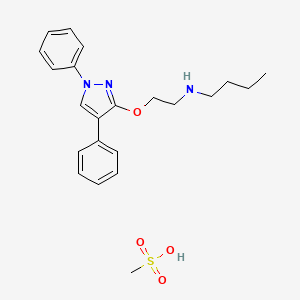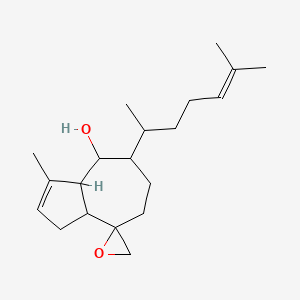
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate is a chemical compound with a complex structure, consisting of a benzene ring substituted with three 4-bromobutyl groups and three carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the carboxylate groups to alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield Tris(4-hydroxybutyl) benzene-1,2,4-tricarboxylate, while oxidation with potassium permanganate can introduce additional carboxylate groups.
Wissenschaftliche Forschungsanwendungen
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including polymers and coordination compounds.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and flame retardants.
Wirkmechanismus
The mechanism by which Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and carboxylate groups play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely, from interacting with enzymes in biological systems to forming cross-linked networks in polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Used as a plasticizer in various applications.
Tris(2-oxiranylmethyl) benzene-1,2,4-tricarboxylate: Utilized in the synthesis of epoxy resins and other polymeric materials.
Tris(4-bromophenyl) benzene-1,2,4-tricarboxylate: Employed in the development of porous aromatic frameworks and other advanced materials.
Uniqueness
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate is unique due to the presence of 4-bromobutyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
63804-01-3 |
|---|---|
Molekularformel |
C21H27Br3O6 |
Molekulargewicht |
615.1 g/mol |
IUPAC-Name |
tris(4-bromobutyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H27Br3O6/c22-9-1-4-12-28-19(25)16-7-8-17(20(26)29-13-5-2-10-23)18(15-16)21(27)30-14-6-3-11-24/h7-8,15H,1-6,9-14H2 |
InChI-Schlüssel |
NWOZIDSWGDJFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)OCCCCBr)C(=O)OCCCCBr)C(=O)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


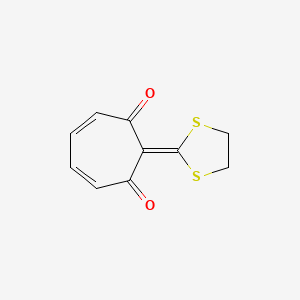
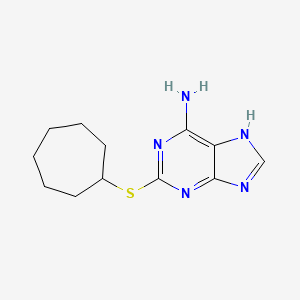
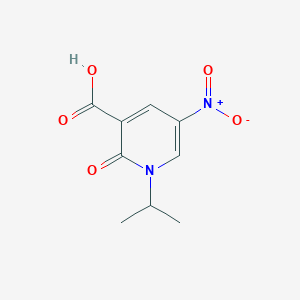
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
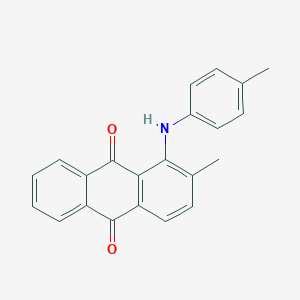
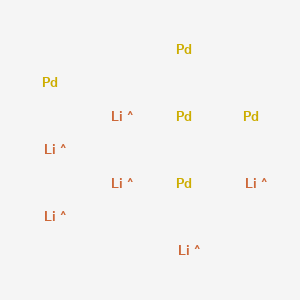
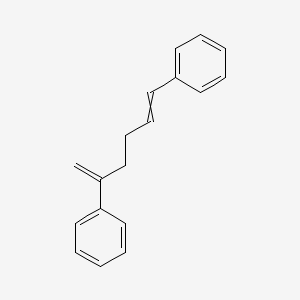
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
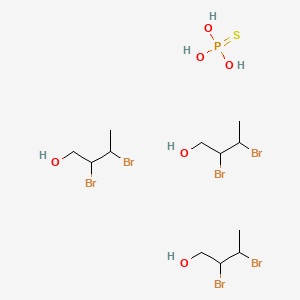
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
